molecular formula C20H18N2O2S2 B4179839 5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B4179839
M. Wt: 382.5 g/mol
InChI Key: SMOATHBLYLBDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Attachment of the phenylthioacetyl group: This can be done through a nucleophilic substitution reaction, where the thiophene derivative reacts with phenylthioacetyl chloride.

    Formation of the carboxamide group: This step involves the reaction of the intermediate product with an amine, leading to the formation of the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylthioacetyl moiety can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.

    Benzylthiophene: Contains a benzyl group attached to a thiophene ring.

    Phenylthioacetylthiophene: Contains a phenylthioacetyl group attached to a thiophene ring.

Uniqueness

5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is unique due to the combination of its benzyl, phenylthioacetyl, and carboxamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c21-19(24)17-12-16(11-14-7-3-1-4-8-14)26-20(17)22-18(23)13-25-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOATHBLYLBDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CSC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
5-BENZYL-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.